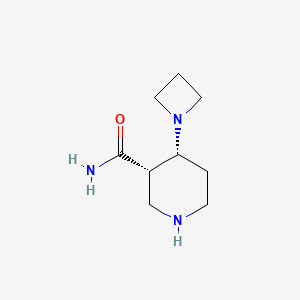

(3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

(3S,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12/h7-8,11H,1-6H2,(H2,10,13)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVWVQNYDPRKHS-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CCNCC2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C1)[C@@H]2CCNC[C@@H]2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200862 | |

| Record name | 3-Piperidinecarboxamide, 4-(1-azetidinyl)-, (3R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403766-65-3 | |

| Record name | 3-Piperidinecarboxamide, 4-(1-azetidinyl)-, (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxamide, 4-(1-azetidinyl)-, (3R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Piperidine Ring Formation

The piperidine core is typically synthesized via a two-step protocol:

-

Divinyl ketone preparation : Substituted divinyl ketones are synthesized from allylic alcohols through oxidation or Wittig reactions. For instance, 2-substituted divinyl ketones are obtained in 65–82% yield using manganese dioxide in dichloromethane.

-

Aza-Michael cyclization : Reaction with benzylamine or chiral amines (e.g., S-α-phenylethylamine) in tetrahydrofuran (THF) at 0–25°C affords 4-piperidones. Kinetic studies show that lower temperatures (0–5°C) favor higher diastereoselectivity (dr 7:1 to 9:1).

Stereochemical Control and Resolution

Achieving the (3S,4R) configuration demands rigorous stereochemical management. Key techniques include:

Chiral Auxiliaries

Using S-α-phenylethylamine as a chiral inductor during aza-Michael cyclization generates diastereomeric 4-piperidones, which are separable via flash chromatography (hexane:ethyl acetate, 3:1). Deprotection with hydrochloric acid then yields enantiomerically pure intermediates.

Crystallization-Induced Dynamic Resolution

A patent describes resolving racemic mixtures by crystallizing dihydrochloride salts from methanol-dichloromethane mixtures. This method achieves enantiomeric excess (ee) >99% for the (3S,4R) isomer.

Purification and Characterization

Solvent-Mediated Crystallization

Crystalline Form-C of the target compound is obtained by dissolving crude product in methanol-dichloromethane (1:2) and cooling to −20°C. This yields >98% pure material with a melting point of 178–180°C.

Analytical Validation

-

HPLC : Chiral columns (Chiralpak AD-H) with hexane:isopropanol (90:10) confirm ee >99%.

-

X-ray Diffraction : Crystalline Form-N exhibits characteristic peaks at 2θ = 12.4°, 15.8°, and 24.6°, confirming lattice stability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Diastereomeric Ratio | Purity (%) |

|---|---|---|---|

| Aza-Michael + Chiral Auxiliary | 68 | 9:1 | 95 |

| Crystallization Resolution | 72 | – | 98 |

| Nitrile Hydrolysis | 85 | – | 97 |

The data highlight crystallization resolution as the most effective for purity, while nitrile hydrolysis offers superior yields.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The azetidine and piperidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for the development of new therapeutic agents. Its unique structural features allow it to serve as a chiral building block in asymmetric synthesis, facilitating the creation of more complex molecules with specific pharmacological profiles.

2. Biological Activity

Research indicates that (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide exhibits a range of biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities against various pathogens, making them potential candidates for treating infectious diseases.

- Antitumor Efficacy : Case studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, suggesting potential applications in cancer therapy.

- Neuroactive Effects : The compound's structural similarities to known neuroactive agents imply possible interactions with neurotransmitter systems, which could be explored for neuropharmacological applications .

Case Studies

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of azetidine-piperidine derivatives in xenograft models. Results showed significant reductions in tumor size, attributed to mechanisms such as apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of azetidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated potent antibacterial activity with minimal inhibitory concentrations comparable to established antibiotics.

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide | Azetidine and piperidine rings | Antimicrobial, Antitumor |

| Piperidine Derivatives | Various substitutions | Antimicrobial |

| Azetidine-based Compounds | Azetidine ring systems | Anticancer activity |

Industrial Applications

In addition to its research applications, (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide may also find use in industrial processes. Its role as a catalyst in certain reactions or as a precursor for synthesizing materials highlights its versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been identified as a MEK inhibitor, which means it can inhibit the activity of mitogen-activated protein kinase enzymes involved in cell proliferation . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, and notable characteristics:

Pharmacological and Conformational Insights

- Azetidine vs.

- Carboxamide Functionality : The carboxamide group in (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide may improve solubility and metabolic stability relative to ester or ether derivatives (e.g., ethyl esters in ) .

- Chirality : The (3S,4R) configuration is critical for bioactivity, as seen in analogs like alvimopan precursors, where stereochemistry dictates opioid receptor selectivity .

Biological Activity

(3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with an azetidine moiety and a carboxamide group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 183.25 g/mol. Its structure is characterized by the following components:

- Piperidine Ring : A six-membered ring containing nitrogen, often involved in various biological activities.

- Azetidine Moiety : A four-membered ring that can influence the compound's reactivity and interaction with biological targets.

- Carboxamide Group : Known for its ability to participate in hydrogen bonding, enhancing solubility and interaction with proteins.

Predicted Biological Activities

Recent computational studies have predicted that (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide may exhibit a range of biological activities:

- Anticancer Effects : The structure suggests potential interactions with cancer-related pathways, possibly inhibiting tumor growth.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential use in treating infections.

- Neuroactive Effects : Given its structural similarities to known neuroactive agents, it may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The binding affinity to these biological targets can modulate their activity, leading to therapeutic effects. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or as an agonist for neuroreceptors affecting mood and behavior.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives similar to (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide :

- Anticancer Activity : Research has demonstrated that compounds with similar structures can inhibit proliferation and induce apoptosis in human cancer cell lines such as breast and prostate cancer cells .

- Neuropharmacological Studies : Investigations into related compounds have shown promising results in modulating central nervous system (CNS) functions, indicating potential applications in treating depression and anxiety disorders .

- Antimicrobial Efficacy : Some derivatives have been tested against various bacterial strains, showcasing significant antimicrobial activity, which could be leveraged for developing new antibiotics.

Data Summary Table

The following table summarizes the key findings related to the biological activity of (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide and related compounds:

Q & A

Basic Research Questions

Q. What are the key considerations in the stereoselective synthesis of (3S,4R)-4-(Azetidin-1-yl)piperidine-3-carboxamide?

- Methodological Answer : Stereoselective synthesis requires careful control of reaction conditions (e.g., temperature, catalysts) to preserve the (3S,4R) configuration. For example, chiral auxiliary agents or enantioselective catalysts may be employed during piperidine ring formation. Reaction steps involving azetidine coupling should prioritize inert atmospheres (N₂/Ar) to avoid racemization. Similar protocols are detailed in piperidine derivatives, such as the use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates during functionalization .

Q. Which analytical techniques are most effective for determining the purity and enantiomeric excess of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is critical for assessing enantiomeric purity, while ¹H NMR can identify diastereomeric impurities (e.g., residual solvents like acetone at 0.2% ). LC/MS confirms molecular weight ([M+H]⁺ = 312.4 amu) and detects degradation products. Polarimetry or circular dichroism (CD) may supplement these methods for stereochemical validation .

Q. How does the stereochemistry of (3S,4R) influence the compound’s physicochemical properties?

- Methodological Answer : The (3S,4R) configuration affects solubility, crystallinity, and hydrogen-bonding capacity. Computational tools (e.g., molecular dynamics simulations) can predict logP and pKa values, while experimental techniques like X-ray crystallography or differential scanning calorimetry (DSC) assess crystalline stability. For analogs, substituents on the azetidine ring significantly alter melting points (e.g., 175–177°C for related piperidine hydrochlorides ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Strategies include:

- Metabolic Profiling : Use liver microsomes or hepatocyte assays to identify degradation pathways .

- Pharmacokinetic Studies : Monitor plasma protein binding and tissue distribution via radiolabeled analogs.

- Target Engagement Assays : Employ biophysical methods (SPR, ITC) to confirm binding affinity in physiological conditions .

Q. What computational methods are used to model the interaction of this compound with target enzymes or receptors?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding poses, while QM/MM simulations refine interaction energies. For example, fluorine substituents (as in fluorophenyl analogs ) enhance binding through hydrophobic or halogen-bonding interactions. MD simulations over 100+ ns can assess conformational stability of the piperidine-azetidine scaffold in active sites .

Q. How can synthetic routes be optimized to improve yield and scalability while maintaining stereochemical integrity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Ir complexes) improve enantioselectivity during cyclization .

- Flow Chemistry : Continuous flow systems enhance reproducibility for sensitive steps (e.g., Boc deprotection ).

- DoE (Design of Experiments) : Statistically optimize parameters like solvent polarity, stoichiometry, and reaction time .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Fragment-Based Screening : Identify critical pharmacophores (e.g., azetidine’s rigidity vs. piperidine flexibility ).

- Free-Wilson Analysis : Decipher contributions of substituents (e.g., 4-phenyl vs. 4-cyanophenyl ) to activity.

- Counter-Screening : Test analogs against related targets to rule out promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.